4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. It has a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the desired pyrazolopyridazine ring system .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridazine oxides.
Reduction: Formation of reduced pyrazolopyridazine derivatives.
Substitution: Formation of halogenated pyrazolopyridazine derivatives
Scientific Research Applications
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as a reference substance for drug impurities.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival . The compound’s pyrazole portion acts as a hydrogen bond center, while the pyridazine ring can participate in π–π stacking interactions with aromatic amino acids in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridazine ring
Uniqueness
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific ring fusion and substitution pattern. The presence of two methyl groups at positions 4 and 5 of the pyrazole ring can influence its chemical reactivity and biological activity, making it distinct from other pyrazolopyridazine derivatives .
Properties
IUPAC Name |
4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIXOTSPJLNAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=NNC(=C12)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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